molecular formula C13H18N2O2 B3065223 12-(3-Hydroxyethyl)-cytisine CAS No. 329221-11-6

12-(3-Hydroxyethyl)-cytisine

Cat. No. B3065223
CAS RN: 329221-11-6
M. Wt: 234.29 g/mol
InChI Key: YACCDFQYQYSQKW-UHFFFAOYSA-N
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Description

12-(3-Hydroxyethyl)-cytisine, also known as cytisine, is a naturally occurring alkaloid found in the plant Cytisus laburnum, commonly known as the laburnum tree. It is a partial agonist of the nicotinic acetylcholine receptor (nAChR) and is used in research to study the effects of nicotine on the body. It has been used in clinical trials for smoking cessation, and is currently in development as a potential smoking cessation aid.

Scientific Research Applications

Synthesis and Derivative Studies

  • Derivative Synthesis : Researchers have explored the synthesis of various derivatives of cytisine, including 12-(3-Hydroxyethyl)-cytisine. For example, the synthesis of flavonoid derivatives of cytisine, where cytisine is used to create N12-cytisinylethoxy derivatives of isoflavonoids and coumarins, demonstrates the chemical versatility of cytisine (Bondarenko et al., 2014) (Bondarenko et al., 2013).

Biological Activity

  • Nootropic Activity : Studies on N-(methylcytisinyl)-N′-substituted ureas and other cytisine-12 derivatives revealed their potential specific nootropic activities in vivo. This suggests a possible application in enhancing cognitive function (Tsypysheva et al., 2012).

Receptor Binding and Pharmacology

  • Nicotinic Acetylcholine Receptor Agonism : Cytisine, including its derivatives, has been studied for its binding efficiency and agonistic properties at nicotinic acetylcholine receptors. This research is crucial in understanding its potential therapeutic applications in neurological disorders (Slater et al., 2003) (Pabreza et al., 1991).

Pharmacokinetics and Bioavailability

  • Physicochemical Properties and Bioavailability : Research into the physicochemical properties of cytisine, including its solubility and permeability, informs its bioavailability and potential as a therapeutic agent. This includes studies on its dissociation constant, solvation energy, and partition coefficients (Pieńko et al., 2016).

Therapeutic Potential and Safety

  • Antiparasitic Activity : N-benzyl derivatives of cytisine have been evaluated for their antiparasitic activities, suggesting a potential role in treating parasitic infections (Rakhimov et al., 2013).
  • Neuroprotective Effects : Studies indicate that cytisine may possess neuroprotective properties, such as reducing hydroxyl radical formation in vitro and mitigating dopamine depletion in vivo, which could be relevant in neurodegenerative diseases like Parkinson's Disease (Ferger et al., 1998).

Structural Analysis and Synthesis Techniques

  • Crystal Structure and Synthesis Methods : Research on the synthesis and crystal structure of cytisine derivatives, including 12-(3-Hydroxyethyl)-cytisine, provides insights into their chemical properties and potential applications in various fields (Kulakov et al., 2009).

properties

IUPAC Name

11-(2-hydroxyethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-5-4-14-7-10-6-11(9-14)12-2-1-3-13(17)15(12)8-10/h1-3,10-11,16H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACCDFQYQYSQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396220
Record name 12-(3-Hydroxyethyl)-cytisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-(3-Hydroxyethyl)-cytisine

CAS RN

329221-11-6
Record name 12-(3-Hydroxyethyl)-cytisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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